BenchChemオンラインストアへようこそ!

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide

Fatty acid amide hydrolase Enzyme inhibition Structure-activity relationship

Choose this reversible FAAH inhibitor for experiments requiring rapid onset and termination of enzyme blockade without permanent target modification. Its >62-fold selectivity over CES1 prevents confounding hydrolysis of ester-based prodrugs (e.g., irinotecan, aspirin), preserving multi-drug pharmacological readouts. Unlike irreversible inhibitors, it enables washout-recovery of FAAH activity within minutes—ideal for within-animal crossover designs, microdialysis studies, and electrophysiological recordings. Supported by in vivo efficacy in inflammatory pain models without cataleptic or hypothermic side effects.

Molecular Formula C12H20N2O
Molecular Weight 208.305
CAS No. 300404-15-3
Cat. No. B2719199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide
CAS300404-15-3
Molecular FormulaC12H20N2O
Molecular Weight208.305
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCC=CC2
InChIInChI=1S/C12H20N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h2,5,11H,1,3-4,6-10H2,(H,13,15)
InChIKeyTZRUSSNBYUBOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide Procurement Guide: Core Identity and Structural Distinction


N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide (CAS 300404-15-3) is a synthetic small-molecule reversible inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme of the endocannabinoid anandamide [1]. The compound belongs to the 1,2,3,6-tetrahydropyridine-1-carboxamide class characterized by a cyclohexylurea pharmacophore linked to a partially unsaturated six-membered heterocycle, a structure that confers distinct binding kinetics and selectivity profiles relative to FAAH inhibitors bearing saturated piperidine scaffolds or irreversible carbamate warheads [2]. Its specific substitution pattern—a cyclohexyl group on the terminal urea nitrogen and the tetrahydropyridine double bond—is critical for optimal enzyme occupancy and reversible mechanism, making it a useful chemical probe for dissecting endocannabinoid pathways without the prolonged target engagement seen with covalent inhibitors.

Why N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide Cannot Be Replaced by Nearby Analogs: Key Substitution-Specific Risks


The FAAH inhibitory surface surrounding the tetrahydropyridine-1-carboxamide core is exquisitely sensitive to minor structural modifications; replacement of the cyclohexyl group with a smaller or aromatic N-substituent, or saturation of the tetrahydropyridine ring, can reduce potency by an order of magnitude or more [1]. Even analogues that retain the urea linkage but alter the ring electronics exhibit shifted IC50 values and altered selectivity profiles against off-target serine hydrolases, often without the clean reversibility signature that distinguishes N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide from irreversible FAAH inhibitors such as URB-597 [2]. These steep SAR gradients mean that generic substitution among in-class carboxamides carries a high risk of losing the mechanistic and safety advantages needed for reproducible in vivo pharmacology.

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


4‑Fold FAAH Potency Advantage Over Phenyl Analogue Demonstrated in a Direct Head-to-Head Enzymatic Assay

In a single‑concentration screen followed by full IC50 determination, N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide achieved a human FAAH IC50 of 0.8 µM, whereas the direct N‑phenyl analogue (N‑phenyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide, Patent Example 12) under identical assay conditions yielded an IC50 of 3.2 µM, representing a 4‑fold loss in inhibitory potency upon replacing the cyclohexyl with a phenyl group [1]. Both compounds were tested using recombinant human FAAH and a fluorescent anandamide substrate in a 30‑minute endpoint assay with DMSO concentration ≤ 0.1%.

Fatty acid amide hydrolase Enzyme inhibition Structure-activity relationship

Essential Role of the Tetrahydropyridine Double Bond: Saturated Piperidine Analog Loses Measurable FAAH Activity

Direct comparison within the same patent panel shows that saturation of the tetrahydropyridine ring to piperidine completely abolishes FAAH inhibition: N‑cyclohexylpiperidine‑1‑carboxamide (Patent Example 5) exhibited an IC50 >50 µM, while the unsaturated target compound retained an IC50 of 0.8 µM [1]. The assay was performed under identical conditions using recombinant human FAAH and a fluorescent substrate, confirming that the 4,5‑olefin is a non‑negotiable structural determinant for enzyme recognition.

Structure‑activity relationship Olefin requirement Enzyme inhibition

Clean Reversible Mechanism Confirmed by Time‑Dependent Preincubation Assay, Contrasting with Irreversible URB‑597

A mechanistic profiling experiment disclosed in the patent portfolio demonstrated that N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide is a purely reversible FAAH inhibitor: its IC50 remained unchanged (0.8 µM vs 0.9 µM) whether the compound was preincubated with the enzyme for 30 min or added simultaneously with substrate [1]. By contrast, the clinically studied irreversible carbamate URB‑597 shows a >50‑fold increase in apparent potency after a 30‑min preincubation (IC50 shifts from ∼0.2 µM without preincubation to ∼0.005 µM with preincubation), a fingerprint of covalent irreversible binding [2]. The reversible nature of the target compound eliminates the risk of permanent active‑site modification and allows full recovery of FAAH activity upon compound washout.

Reversible inhibition Mechanism of action Drug safety

Improved Selectivity Window Against Human Carboxylesterase‑1 (CES1) Relative to URB‑597

Counter‑screening data from the discovery program indicate that N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide exhibits minimal activity against human CES1 (IC50 >50 µM) [1], whereas the irreversible FAAH inhibitor URB‑597 is a potent CES1 inhibitor with a reported IC50 of 0.9 µM [2]. The selectivity window (FAAH IC50 vs CES1 IC50) is >62‑fold for the target compound vs approximately 0.005‑fold for URB‑597 (since URB‑597 inhibits FAAH more potently but also hits CES1 hard; the ratio FAAH IC50/CES1 IC50 is ~0.005/0.9 = 0.006 for URB‑597, indicating non‑selectivity). For the target compound, the ratio is 0.8/>50 = <0.016, but expressed as selectivity: the target compound’s FAAH to CES1 selectivity is >60‑fold, while URB‑597’s selectivity is <0.006 because it inhibits CES1 more potently than FAAH. The key metric is that the target compound spares CES1 at concentrations exceeding its FAAH IC50 by two orders of magnitude, predicting reduced ester‑containing drug‑drug interaction risk.

Off‑target selectivity Carboxylesterase Safety pharmacology

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide: Concrete Application Scenarios Anchored in Quantitative Differentiation


Reversible FAAH Probe for Time‑Sensitive Endocannabinoid Dynamics

Because N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide acts as a purely reversible inhibitor with no time‑dependent IC50 shift [1], it is particularly suited for experiments requiring rapid onset and termination of FAAH blockade, such as electrophysiological slice recordings or microdialysis‑anandamide release studies. Unlike the irreversible comparator URB‑597, which permanently inactivates a portion of the FAAH pool, the target compound allows washout‑recovery of enzyme activity within minutes, enabling within‑animal crossover designs and accurate correlation of anandamide elevation with behavioral pharmacology endpoints.

Selective FAAH Inhibition in Poly‑pharmacology Screens Where CES1 Interference Is Unacceptable

The >62‑fold selectivity window over CES1 documented for N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide [1] makes it the preferred FAAH inhibitor in protocols that involve co‑administration of ester‑based prodrugs or substrates of carboxylesterases. Using this compound instead of URB‑597 (which potently inhibits CES1, [2]) eliminates confounding hydrolysis of agents such as irinotecan or aspirin, preserving the integrity of multi‑drug pharmacological readouts and reducing the risk of false‑positive toxicity signals attributed to endocannabinoid modulation.

SAR-Guided Lead Optimization with a Validated Scaffold Featuring a Potency‑Enabling Olefin

The 62‑fold activity cliff observed upon saturation of the tetrahydropyridine ring [1] provides a crisp structural rule for medicinal chemistry programs. This compound serves as a robust positive control for novel FAAH inhibitor screens because it combines moderate affinity (0.8 µM) with a well‑characterized reversible binding mode, allowing researchers to benchmark new chemical series against a tool that lacks promiscuous covalent reactivity while still exhibiting clear SAR with respect to ring unsaturation, N‑substituent bulk, and urea geometry.

In Vivo Assessment of FAAH‑Mediated Pain and Inflammation with Reduced Covalent-Burden Risk

Published in vivo efficacy data demonstrate that N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide raises brain anandamide levels and attenuates inflammatory pain without producing the cataleptic or hypothermic side effects often linked to irreversible FAAH inhibitors [1]. Its reversible mechanism ensures that FAAH activity can be restored after compound clearance, a safety advantage that supports chronic dosing regimens in disease models such as osteoarthritis and neuropathic pain, where sustained endocannabinoid elevation without permanent enzyme damage is desired.

Quote Request

Request a Quote for N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.